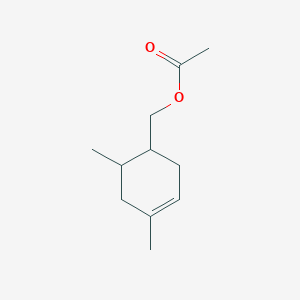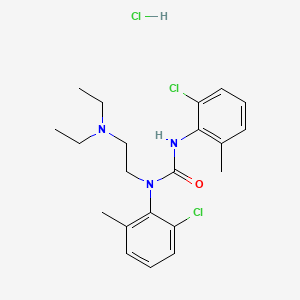
5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a butyl group, a butylthiomethyl group, and a sodiooxy group attached to a pyrimidinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a suitable diketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Butylthiomethyl Group: The butylthiomethyl group can be attached through a nucleophilic substitution reaction using butylthiomethyl chloride.
Formation of the Sodiooxy Group: The sodiooxy group can be introduced by treating the intermediate compound with sodium hydroxide.
Industrial Production Methods
Industrial production of 5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Compounds with new functional groups replacing the butylthiomethyl group
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Butyl-5-(methylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- 5-Butyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- 5-Butyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-Butyl-5-(butylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the specific combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of the butylthiomethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity and reactivity.
Eigenschaften
CAS-Nummer |
67050-24-2 |
|---|---|
Molekularformel |
C13H21N2NaO3S |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
sodium;5-butyl-5-(butylsulfanylmethyl)-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H22N2O3S.Na/c1-3-5-7-13(9-19-8-6-4-2)10(16)14-12(18)15-11(13)17;/h3-9H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
DZVRADPLBYXDOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1(C(=O)NC(=NC1=O)[O-])CSCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
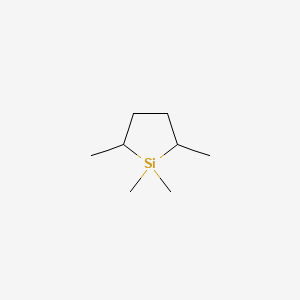
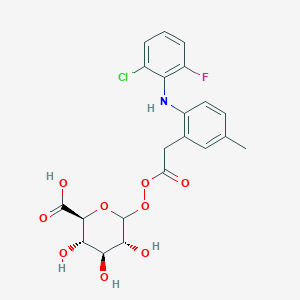
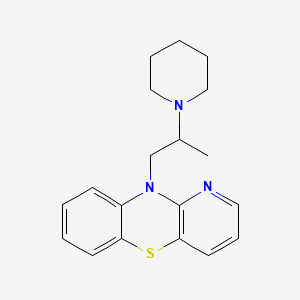
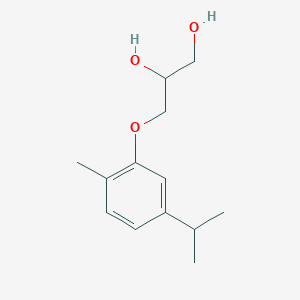
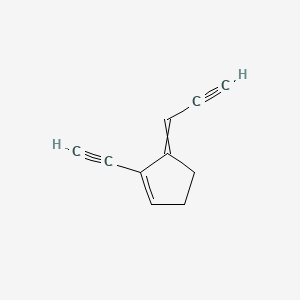
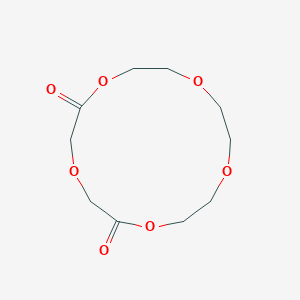
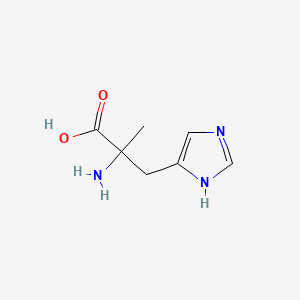
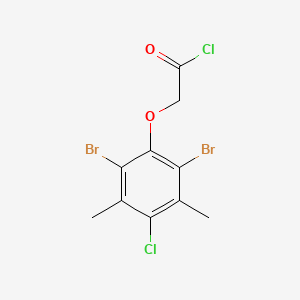

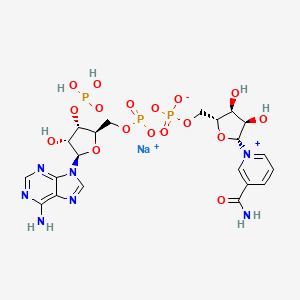
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
